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Compound of Interest

Compound Name: 5,5-Dibutyldihydrofuran-2(3H)-one

Cat. No.: B1624973

A Comparative Study of the Organoleptic Properties of y-Lactones

This guide provides a comparative analysis of the organoleptic properties of various y-lactones,
compounds crucial to the flavor and fragrance industries. The following sections detail the
sensory profiles, detection thresholds, and the experimental methodologies used for their
evaluation, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Organoleptic Properties of y-
Lactones

The organoleptic properties of y-lactones vary significantly with their molecular structure,
particularly the length of the alkyl chain. The following tables summarize the key taste and
aroma characteristics, along with their detection thresholds in different media.

Table 1: Aroma and Taste Descriptors of Common y-Lactones
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y-Lactone

Aroma Descriptors

Taste Descriptors

y-Valerolactone

Sweet, hay-like, coumarinic

Coconut

y-Hexalactone

Sweet, creamy, dairy with fatty

and oily coconut nuances

Sweet creamy, with coconut

nuances

y-Heptalactone

Sweet, coconut, coumarin,

lactonic, creamy, and powdery

Sweet, lactonic, creamy,
coconut, and coumarin, with

milky and tobacco nuances

y-Octalactone

Fatty, creamy, coconut, buttery,

vanilla sweet[1]

Fatty, oily, coconut, buttery

sweet[1]

y-Nonalactone

Sweet, coconut-like[2]

Weak coconut[3]

y-Decalactone

Sweet, creamy, lactonic,
tobacco and coumarin-like with
green coconut nuances; fruity,
peach, with a sweet creamy

character[1]

Sweet, creamy, vanilla-like with
green lactonic powdery
nuances; creamy, buttery,

sweet, fruity peach like[1]

y-Undecalactone

Peach flavors[2]

Peach flavors[2]

y-Dodecalactone

Table 2: Odor and Taste Detection Thresholds of y-Lactones
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Odor Taste
y-Lactone Detection Medium Detection Medium
Threshold Threshold

y-Valerolactone 10,000 ppb[1] Beer - -
y-Hexalactone 1600 ppb[1] Water 75 ppm[1] Not Specified
y-Heptalactone - - 15 ppm[1] Not Specified
R)-v-

(Ryy 45 pg/L Red Wine - -
Octalactone

S)-v-

)y 100 pg/L Red Wine - -
Octalactone

R)-v-

Ry 285 pg/L[4] Red Wine - -
Nonalactone

S)-v-

Sy 75 pg/L Red Wine - -
Nonalactone
y-Decalactone - - 1 ppm[1] Not Specified
R)-v-

(Ryy 25 pg/L Red Wine - -
Decalactone

S)-v-

®)y 30 pg/L Red Wine - -
Decalactone

R)-v-

Ry 8 ng/L[4] Red Wine - -
Dodecalactone

S)-y-

)y 20 ug/L Red Wine - -
Dodecalactone

Experimental Protocols

The evaluation of organoleptic properties is conducted through standardized sensory analysis
techniques. These protocols are designed to yield reproducible and statistically significant data.

Determination of Odor and Taste Thresholds
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A common methodology for determining detection thresholds is the ASTM Method E679,
known as the Ascending Forced-Choice (AFC) method.[3][4][5]

Objective: To determine the lowest concentration of a substance that can be detected by a
sensory panel.

Materials:

A series of graded concentrations of the y-lactone in a specified medium (e.g., water, wine,
beer).

A "blank" sample consisting of the medium without the added lactone.

Odor-free glassware.

A panel of trained sensory assessors (typically 15-25 members).[3][4][5]
Procedure:

o Sample Preparation: A stock solution of the y-lactone is prepared and serially diluted to
create a range of concentrations, typically in logarithmic steps.

e Presentation: Panelists are presented with three samples (a triangle test), two of which are
blanks and one contains the diluted lactone. The position of the sample containing the
lactone is randomized.[6]

o Evaluation: Each panelist is asked to identify the "odd" sample. This process is repeated for
each concentration level, starting from the lowest.

» Data Analysis: The number of correct identifications at each concentration is recorded. The
detection threshold is typically defined as the concentration at which 50% of the panel can
correctly identify the sample.

Descriptive Sensory Analysis

To define the specific aroma and taste descriptors, a Quantitative Descriptive Analysis (QDA) is
often employed.[7][8]
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Objective: To identify and quantify the sensory attributes of a substance.
Materials:

o Samples of the y-lactone at a concentration above the detection threshold.
o A panel of highly trained sensory assessors (6-15 members).[8]

e Alist of potential aroma and taste descriptors.

Procedure:

o Panel Training: The panel undergoes extensive training to develop a consensus on the
terminology used to describe the sensory attributes of the lactones.

 Attribute Generation: In open sessions, panelists are presented with the samples and
collaboratively generate a list of descriptive terms for aroma and taste.

« Intensity Scaling: Panelists then individually rate the intensity of each attribute on a
numerical scale (e.g., a 9-point hedonic scale).[8]

o Data Analysis: The intensity ratings are averaged across the panel to create a sensory profile
for each y-lactone.

Mandatory Visualization

The following diagram illustrates the general workflow for the sensory evaluation of y-lactones.
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Workflow for Organoleptic Property Evaluation of y-Lactones

Preparation Phase

Sample Preparation Panelist Selection
(Serial Dilutions) & Training

Threshold Determination Descriptive Analysis
(e.g., ASTM E679) (e.g., QDA)

ARalysis Pha

Data Collection

l

Statistical Analysis

Report Generation

Click to download full resolution via product page

Caption: Sensory Evaluation Workflow for y-Lactones

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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